MB327-PAM-1 Site Binding Affinity
MB327 binds to the MB327-PAM-1 allosteric site on Torpedo californica nAChR with a pKi of 4.73 ± 0.03 (Ki ≈ 18.6 μM) [1]. The analog PTM0022 (4-tert-butyl-3-phenyl-substituted) achieves pKi = 5.16 ± 0.07 (Ki ≈ 6.9 μM), representing a ~2.7-fold higher affinity [1]. The quinazoline derivative UNC0646 exhibits pKi = 6.23 ± 0.02 (Ki ≈ 0.59 μM), exceeding MB327 by more than one log unit (>10-fold difference) [2].
| Evidence Dimension | Binding affinity (pKi / Ki) at nAChR MB327-PAM-1 site |
|---|---|
| Target Compound Data | pKi = 4.73 ± 0.03; Ki = 18.3 ± 2.6 μM |
| Comparator Or Baseline | PTM0022: pKi = 5.16 ± 0.07; UNC0646: pKi = 6.23 ± 0.02 |
| Quantified Difference | PTM0022: ~2.7-fold higher affinity; UNC0646: >10-fold higher affinity (ΔpKi > +1.5 log units) |
| Conditions | MS Binding Assay using [2H6]MB327 as reporter ligand; nAChR from Torpedo californica electric organ |
Why This Matters
MB327 serves as the benchmark reference standard for MB327-PAM-1 site binding; selecting it over PTM0022 or UNC0646 is appropriate when the experimental goal is to replicate the original resensitizer pharmacology rather than pursue enhanced potency.
- [1] Rappenglück S, et al. Synthesis of a Series of Structurally Diverse MB327 Derivatives and Their Affinity Characterization at the Nicotinic Acetylcholine Receptor. ChemMedChem. 2018;13(17):1806-1816. View Source
- [2] Kaiser J, et al. Screening for new ligands of the MB327-PAM-1 binding site of the nicotinic acetylcholine receptor. Toxicol Lett. 2024;394:23-31. View Source
